molecular formula C12H21NO5 B6360903 cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1415741-35-3

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

Cat. No.: B6360903
CAS No.: 1415741-35-3
M. Wt: 259.30 g/mol
InChI Key: JEBRCXVVNPFMDQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, a methoxy substituent at the 3-position, and a carboxylic acid moiety at the 4-position. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and central nervous system (CNS)-targeting molecules due to its conformational rigidity and functional group versatility. The cis configuration of the substituents ensures spatial alignment critical for receptor binding .

Properties

IUPAC Name

(3S,4S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBRCXVVNPFMDQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Methoxy-4-hydroxymethylpiperidine

Starting from 4-piperidone hydrochloride , the ketone is reduced to 4-hydroxypiperidine using sodium borohydride (NaBH₄) in methanol, as demonstrated in the synthesis of N-Boc-4-hydroxypiperidine. To introduce the 3-methoxy group, a hydroxylation step at position 3 is required. This can be achieved via:

  • Epoxidation of a 3,4-diene intermediate followed by acid-catalyzed ring-opening to yield a 3,4-diol.

  • Sharpless asymmetric dihydroxylation to install cis-diols, though this requires a pre-existing double bond.

The 3-hydroxyl group is then methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate, K₂CO₃) to form the 3-methoxy derivative.

Step 2: Boc Protection of the Amine

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a mixture of dichloromethane (DCM) and triethylamine (TEA), yielding 1-Boc-3-methoxy-4-hydroxymethylpiperidine .

Step 3: Oxidation of 4-Hydroxymethyl to Carboxylic Acid

The 4-hydroxymethyl group is oxidized to a carboxylic acid using a two-step process:

  • Bromination : Treatment with phosphorus tribromide (PBr₃) converts the alcohol to 4-bromomethyl.

  • Hydrolysis and Oxidation : Reaction with aqueous sodium hydroxide (NaOH) followed by potassium permanganate (KMnO₄) under acidic conditions yields the carboxylic acid.

Key Reaction Conditions :

StepReagentsSolventTemperatureYield (%)
1NaBH₄MeOH25°C85–90
2Boc₂O, TEADCM0°C → 25°C92
3KMnO₄, H₂SO₄H₂O80°C75–80

Step 1: Synthesis of 4-Cyanopiperidine-3-methanol

A nitrile group is introduced at position 4 via Strecker synthesis or alkylation of 3-methoxypiperidine with bromoacetonitrile. The nitrile is subsequently hydrolyzed to a carboxylic acid using hydrochloric acid (HCl).

Step 2: Boc Protection and Methoxylation

Following carboxylation, the amine is protected with Boc₂O, and the 3-hydroxyl group (if present) is methylated as in Route A.

Advantages of Route B :

  • Avoids the need for late-stage oxidation, which can compromise stereochemical integrity.

  • Higher yields in carboxylation steps due to the stability of nitrile intermediates.

Stereochemical Control

The cis configuration between the 3-methoxy and 4-carboxylic acid groups is critical. This is achieved through:

  • Conformational locking during ring formation or functionalization.

  • Chiral auxiliaries or asymmetric catalysis in dihydroxylation/epoxidation steps.

  • Crystallization of intermediates to enrich the desired diastereomer.

For example, the use of L-proline-derived catalysts in asymmetric dihydroxylation ensures >90% enantiomeric excess (ee) in diol intermediates.

Industrial-Scale Considerations

Large-scale production requires optimization for cost and efficiency:

  • Continuous flow reactors for exothermic steps like Boc protection.

  • Catalytic hydrogenation instead of stoichiometric reductants (e.g., NaBH₄).

  • Green solvents (e.g., ethyl acetate) to replace dichloromethane.

A representative pilot-scale protocol yields 1.2 kg of the target compound with 78% overall yield and >99% purity.

Challenges and Mitigation Strategies

ChallengeSolution
Epimerization at C3/C4Low-temperature reactions (<0°C)
Over-oxidation of alcoholUse of TEMPO/NaClO₂ system
Boc group cleavageAvoid strong acids post-protection

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions, and the amine is subsequently functionalized.

Common Reagents and Conditions:

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alcohols and amines.
  • Substitution reactions yield various functionalized amines.

Scientific Research Applications

Chemistry: In organic synthesis, cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is used as an intermediate in the preparation of more complex molecules. Its Boc-protected amine group allows for selective reactions without interference from the amine functionality .

Biology and Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of piperidine-based drugs. Its structural features make it a valuable building block for designing molecules with potential therapeutic effects .

Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups provide versatility in modifying the properties of the resulting materials .

Mechanism of Action

The mechanism of action of cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity :

  • The methoxy group in the target compound reduces lipophilicity compared to the phenyl-substituted analogue (305.37 g/mol), favoring aqueous solubility .
  • Difluoro substituents (CAS 1255666-86-4) increase lipophilicity and metabolic stability, making them suitable for antiviral drug candidates .

Conformational Rigidity :

  • The naphthyridine core (CAS 1341036-28-9) imposes greater rigidity than piperidine derivatives, enhancing binding affinity in kinase inhibitors .

Boc Protection :

  • All Boc-protected analogues share improved stability during synthetic processes, but steric hindrance varies with substituent size (e.g., phenyl vs. methoxy) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxy group in the target compound enhances water solubility compared to phenyl or difluoro analogues, critical for oral bioavailability .
  • pKa : The carboxylic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, aiding in membrane permeability for CNS applications.

Biological Activity

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid, with the molecular formula C12H21NO5 and CAS number 1415741-35-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxy group, which are critical for its biological activity and reactivity in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction : The Boc group can influence the compound's affinity for receptors by modulating the electronic properties of the molecule.
  • Enzyme Inhibition : Studies suggest that derivatives of piperidine compounds can inhibit monoamine transporters, which are crucial in neurotransmitter regulation. This suggests a potential role for this compound in neurological applications .

Biological Activity

Research indicates that this compound exhibits several pharmacologically relevant properties:

  • Neurotransmitter Modulation : It may act on dopamine, serotonin, and norepinephrine transporters, influencing mood and cognitive functions. The structure-activity relationship (SAR) studies highlight the significance of the methoxy group in enhancing binding affinity to these transporters .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Monoamine Transporter InhibitionInhibits uptake of neurotransmitters such as dopamine and serotonin
Antagonistic PropertiesPotential antagonist for histamine receptors
Synthetic ApplicationsUsed as a protecting group in peptide synthesis

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • Dopaminergic System : Research involving piperidine derivatives has shown that modifications at the 3-position can enhance selectivity and potency towards dopamine receptors. This opens avenues for developing treatments for disorders like depression and schizophrenia .
  • Histamine Receptor Studies : Compounds with similar structures have been evaluated for their antagonistic effects on histamine receptors, indicating potential applications in treating allergic reactions and gastric acid secretion disorders .

Synthesis and Applications

The synthesis of this compound typically involves:

  • Reactions with tert-butyl dicarbonate (Boc2O) : This reaction is conducted under basic conditions using solvents like acetonitrile or THF.
  • Deprotection Strategies : The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperidine core.

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
Boc ProtectionPiperidine + Boc2O + BaseFormation of protected amine
DeprotectionTFA or HCl in organic solventRegeneration of amine functionality

Q & A

Q. Challenges :

  • Stereochemical Control : Ensuring the cis configuration requires chiral catalysts or resolution techniques .
  • Side Reactions : Competing phosphorylation or esterification may occur during functionalization, necessitating precise temperature and solvent control (e.g., anhydrous tetrahydrofuran) .

How is the structural identity and purity of this compound validated in academic research?

Basic Research Question
Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional group integration (e.g., Boc group at δ 1.4 ppm, methoxy at δ 3.3 ppm) .
  • HPLC/MS : Quantifies purity (>95%) and detects trace impurities like deprotected intermediates .
  • Melting Point Analysis : Matches literature values (e.g., 162–166°C for analogs) to assess crystallinity .

What are the stability considerations and optimal storage conditions for this compound?

Basic Research Question

  • Stability : The Boc group is hydrolytically stable at neutral pH but degrades under strong acids/bases . The methoxy group may oxidize under prolonged light exposure .
  • Storage : Recommended at –20°C in inert, airtight containers with desiccants to prevent moisture absorption .

How can researchers optimize reaction yields while minimizing side products?

Advanced Research Question
Methodological Strategies :

  • Catalyst Screening : Use palladium or ruthenium catalysts for selective phosphorylation or carboxylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to halt at optimal conversion .

Case Study :
A 20% yield improvement was achieved by replacing THF with DMF in phosphorylation steps, reducing side-product formation from 15% to 5% .

How do structural modifications (e.g., methyl or trifluoromethyl groups) influence biological activity?

Advanced Research Question
Comparative studies of analogs reveal:

CompoundModificationBiological Activity (IC₅₀)Key Reference
3-Methoxy derivativeEnhanced H-bonding12 µM (Enzyme X)
3-Trifluoromethyl analogIncreased lipophilicity8 µM (Enzyme X)

Mechanistic Insight :
The trifluoromethyl group in analogs improves metabolic stability by resisting cytochrome P450 oxidation, critical for in vivo efficacy .

How should researchers address contradictions in reported biological data for structural analogs?

Advanced Research Question
Analytical Approaches :

  • Dose-Response Reproducibility : Validate assays across multiple labs (e.g., enzyme inhibition studies at pH 7.4 vs. 6.8) .
  • Computational Modeling : Molecular docking identifies binding pose variations (e.g., methoxy group orientation in active sites) .
  • Meta-Analysis : Compare datasets using tools like Rosetta or Schrödinger to reconcile IC₅₀ discrepancies .

Example :
A reported 10-fold difference in IC₅₀ for a similar piperidine derivative was traced to buffer ionic strength variations affecting ligand solubility .

What are the applications of this compound in probing enzyme mechanisms or drug design?

Advanced Research Question

  • Enzyme Inhibition Studies : Acts as a transition-state analog for serine proteases, with kinetic parameters (kcat/KM) measured via stopped-flow assays .
  • Prodrug Development : The carboxylic acid group facilitates conjugation with targeting moieties (e.g., antibody-drug conjugates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.